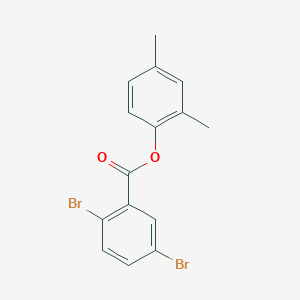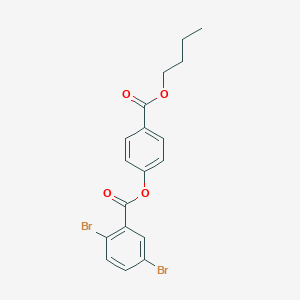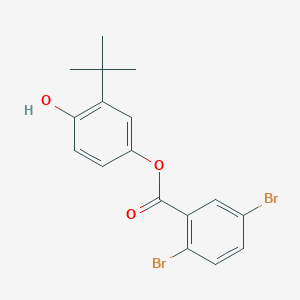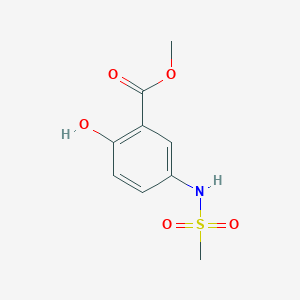![molecular formula C18H18ClNO4 B309153 Propyl 4-chloro-3-[(4-methoxybenzoyl)amino]benzoate](/img/structure/B309153.png)
Propyl 4-chloro-3-[(4-methoxybenzoyl)amino]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propyl 4-chloro-3-[(4-methoxybenzoyl)amino]benzoate, also known as PCMB, is a chemical compound that has been widely used in scientific research. It is a derivative of benzoic acid and is often used as a reagent in biochemical experiments. PCMB has been shown to have a variety of effects on biological systems, including inhibiting enzymes and modulating protein structure. In
Mécanisme D'action
Propyl 4-chloro-3-[(4-methoxybenzoyl)amino]benzoate's mechanism of action is primarily through its ability to react with cysteine residues in proteins. This reaction forms disulfide bonds, which can alter the structure and function of the protein. This compound can also inhibit enzymes by reacting with active site residues or by disrupting the enzyme's structure.
Biochemical and physiological effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by targeting specific enzymes. This compound has also been shown to modulate the activity of ion channels, which can affect neurotransmitter release and synaptic transmission.
Avantages Et Limitations Des Expériences En Laboratoire
Propyl 4-chloro-3-[(4-methoxybenzoyl)amino]benzoate has several advantages for use in lab experiments. It is stable and easy to use, and it has a high affinity for cysteine residues in proteins. However, this compound can also be toxic to cells at high concentrations, and its effects on protein structure can be difficult to predict.
Orientations Futures
There are several future directions for research involving Propyl 4-chloro-3-[(4-methoxybenzoyl)amino]benzoate. One area of interest is the development of more selective inhibitors that target specific enzymes or proteins. Another area of research is the use of this compound as a tool for studying protein structure and function. Additionally, the potential use of this compound in cancer therapy warrants further investigation.
Méthodes De Synthèse
Propyl 4-chloro-3-[(4-methoxybenzoyl)amino]benzoate can be synthesized by reacting 4-chloro-3-nitrobenzoic acid with 4-methoxybenzoyl chloride in the presence of triethylamine. The resulting product is then treated with propyl alcohol and hydrochloric acid to yield this compound.
Applications De Recherche Scientifique
Propyl 4-chloro-3-[(4-methoxybenzoyl)amino]benzoate has been used in a variety of scientific research applications, including the study of enzyme inhibition and protein structure modulation. It has been shown to inhibit several enzymes, including cysteine proteases and phospholipases. This compound has also been used to modify the structure of proteins, specifically by reacting with cysteine residues to form disulfide bonds.
Propriétés
Formule moléculaire |
C18H18ClNO4 |
|---|---|
Poids moléculaire |
347.8 g/mol |
Nom IUPAC |
propyl 4-chloro-3-[(4-methoxybenzoyl)amino]benzoate |
InChI |
InChI=1S/C18H18ClNO4/c1-3-10-24-18(22)13-6-9-15(19)16(11-13)20-17(21)12-4-7-14(23-2)8-5-12/h4-9,11H,3,10H2,1-2H3,(H,20,21) |
Clé InChI |
WNOJXOGUMGHDSX-UHFFFAOYSA-N |
SMILES |
CCCOC(=O)C1=CC(=C(C=C1)Cl)NC(=O)C2=CC=C(C=C2)OC |
SMILES canonique |
CCCOC(=O)C1=CC(=C(C=C1)Cl)NC(=O)C2=CC=C(C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



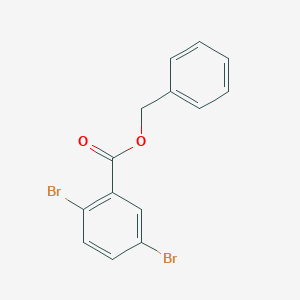
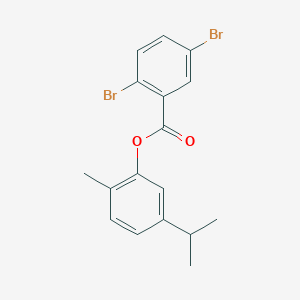
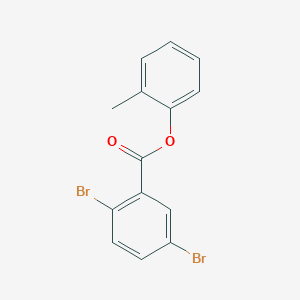
![4-chloro-3-[(cyclohexylcarbonyl)amino]-N-(4-fluorophenyl)benzamide](/img/structure/B309075.png)
![Ethyl 4-[(cyclohexylcarbonyl)oxy]-3-methoxybenzoate](/img/structure/B309078.png)
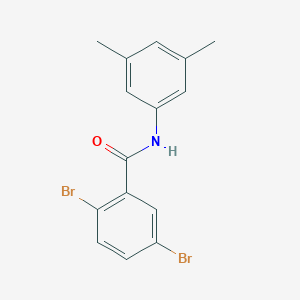
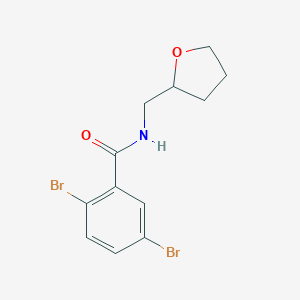
![2,5-dibromo-N-[3-(methylsulfanyl)phenyl]benzamide](/img/structure/B309084.png)
